molecular formula C14H10Cl2F3NO3S B4965021 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B4965021
M. Wt: 400.2 g/mol
InChI Key: LTGSAWJYJZPWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications for cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mechanism of Action

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide exerts its inhibitory effect on CFTR chloride channel activity by binding to a specific site on the CFTR protein. This binding prevents the channel from opening and allows for the regulation of ion transport across cell membranes.
Biochemical and Physiological Effects:
3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can reduce inflammation and mucus production in CF airway epithelial cells. In vivo studies have shown that 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can improve lung function and reduce inflammation in animal models of CF.

Advantages and Limitations for Lab Experiments

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for CFTR inhibition. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide. These include further studies on its efficacy and safety in animal models and human clinical trials, as well as investigations into its potential therapeutic applications for other diseases caused by CFTR dysfunction. Additionally, there is a need for the development of more potent and specific CFTR inhibitors with fewer off-target effects.

Synthesis Methods

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals, including 3-chloro-4-methoxybenzenesulfonyl chloride, 4-chloro-3-(trifluoromethyl)aniline, and triethylamine. This process has been described in detail in several scientific publications.

Scientific Research Applications

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in CF and other diseases caused by CFTR dysfunction. In vitro studies have shown that 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can effectively inhibit CFTR chloride channel activity in a dose-dependent manner. In vivo studies have demonstrated that 3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide can improve CFTR function and reduce inflammation in animal models of CF.

properties

IUPAC Name

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO3S/c1-23-13-5-3-9(7-12(13)16)24(21,22)20-8-2-4-11(15)10(6-8)14(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGSAWJYJZPWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.